N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide
Description
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYACMFYEFAHESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide typically involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with pentanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylpiperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide is characterized by its unique structure, which includes a piperazine ring and a pentanamide moiety. The compound's IUPAC name reflects its complex architecture, which is crucial for its biological activity.
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds with similar structures to this compound exhibit antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, potentially enhancing mood and reducing anxiety levels. A study found that derivatives of piperazine showed significant inhibition of serotonin reuptake, suggesting a pathway for developing new antidepressants .
-
Antipsychotic Properties
- The compound has been investigated for its antipsychotic potential. Similar piperazine derivatives have been shown to modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Case studies have documented the efficacy of these compounds in reducing psychotic symptoms in clinical settings .
- Neuroprotective Effects
Synthesis and Structural Variations
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent functionalization to achieve the desired pharmacological properties. Various synthetic routes have been explored, leading to a library of derivatives with enhanced bioactivity .
| Synthesis Method | Yield | Key Features |
|---|---|---|
| Ugi Reaction | 85% | High structural diversity achieved |
| Palladium-Catalyzed Cyclization | 70% | Formation of complex structures with potential bioactivity |
| Late-stage Functionalization | 90% | Allows for tailored modifications to enhance efficacy |
Case Studies
- Clinical Trials for Antidepressant Efficacy
- Neuroprotective Mechanisms in Alzheimer's Models
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which play a role in mood regulation and other physiological processes. The compound may also modulate the activity of enzymes and ion channels, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
*Estimated based on structural similarity to .
Key Findings:
- Lipophilicity: The benzyl-substituted compound likely exhibits higher lipophilicity (XLogP3 ~3.5) compared to the 2-methylpropanoyl analog (XLogP3 2.9), favoring membrane permeability .
- Biological Activity: Dichlorophenyl and trifluoromethylphenyl analogs () demonstrate dopamine D3 receptor binding, suggesting that electron-withdrawing groups on the piperazine enhance receptor interaction .
- Synthetic Accessibility: Yields for piperazine-linked pentanamides range from 45% to 95%, depending on substituent complexity (e.g., dichlorophenyl vs. methylsulfonyl) .
Amide-Modified Analogs
Table 2: Comparison with Sulfonamide and Acetamide Derivatives
Key Findings:
- Thermal Stability: Sulfonamide derivatives (e.g., N4-valeroylsulfadiazine) exhibit higher melting points (218–219°C) compared to typical pentanamides, suggesting stronger intermolecular forces .
- Solubility: Chloroacetamide analogs with hydrochloride salts () may offer enhanced aqueous solubility compared to neutral pentanamides .
Research Implications and Gaps
- Pharmacological Potential: The benzylpiperazine moiety in the target compound is structurally analogous to dopamine receptor ligands (), but specific activity data are lacking.
- Synthetic Optimization: Higher yields (>90%) are achievable for sulfonamide derivatives (), whereas piperazine-linked pentanamides require further optimization .
- Physicochemical Profiling: Computational modeling (e.g., LogP, polar surface area) is recommended to predict ADME properties, leveraging data from and .
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a benzylpiperazine moiety linked to a phenyl group and a pentanamide chain. This structural configuration is crucial for its interaction with biological targets.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Benzylpiperazine Moiety | Affects receptor interaction |
| Phenyl Group | Enhances lipophilicity and receptor affinity |
| Pentanamide Chain | Influences pharmacokinetic properties |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are essential for modulating mood and other physiological processes. The compound may also influence enzyme activities and ion channels, contributing to its pharmacological effects.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study involving various piperazine derivatives showed promising results in animal models, with specific compounds demonstrating significant protection against seizures in the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test .
Table 2: Anticonvulsant Activity Summary
| Compound | MES Test (100 mg/kg) | PTZ Test (100 mg/kg) | Observations |
|---|---|---|---|
| This compound | Effective | Effective | Delayed onset but prolonged action |
| Analog 1 | Effective | Ineffective | Higher lipophilicity correlated with efficacy |
| Analog 2 | Ineffective | Effective | Lower lipophilicity resulted in faster CNS distribution |
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly through its action on adenosine receptors. The A1 adenosine receptor plays a significant role in neuroprotection by inhibiting excitatory neurotransmission, which can be beneficial in conditions like epilepsy and neurodegenerative diseases .
Case Studies and Clinical Implications
Clinical studies have begun to explore the therapeutic potential of compounds related to this compound. For instance, research into its effects on mood disorders suggests that it may provide anxiolytic and antidepressant effects through modulation of serotonin pathways . Additionally, its potential for treating neurodegenerative diseases is being examined due to its ability to interact with neuroprotective pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide, and how are intermediates purified?
- Methodology : The compound is synthesized via a multi-step procedure involving:
-
Step 1 : Coupling of 4-(4-benzylpiperazin-1-yl)aniline with pentanoyl chloride in anhydrous conditions (e.g., dichloromethane or DMF) using a base like triethylamine .
-
Step 2 : Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) or reverse-phase HPLC to isolate the final product .
-
Key validation : H NMR (CDCl) for amide proton detection (δ 6.5–8.5 ppm) and LC-MS for molecular ion confirmation .
- Data Table : Synthesis Conditions for Analogous Compounds
Q. How is the structural conformation of this compound characterized?
- Methodology :
- X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 82.5° for similar pentanamide derivatives) and hydrogen-bonding networks involving the amide group .
- NMR spectroscopy identifies rotational isomers (e.g., splitting of piperazine protons at δ 2.4–3.1 ppm) and confirms regiochemistry .
- FTIR detects carbonyl stretching (1667–1676 cm) and secondary amide N-H bending (1530–1590 cm) .
Q. What is the primary pharmacological target of this compound?
- Methodology :
- Receptor binding assays (e.g., competitive radioligand displacement using [H]spiperone) show high affinity for dopamine D3 receptors (Ki < 10 nM) over D2 receptors (Ki > 100 nM) .
- Functional assays (cAMP inhibition or β-arrestin recruitment) confirm D3 selectivity .
Advanced Research Questions
Q. How can structural modifications enhance D3 receptor selectivity while minimizing off-target effects?
- Methodology :
-
SAR studies indicate that bulky substituents on the piperazine ring (e.g., 2,4-dichlorophenyl or trifluoromethoxy groups) improve D3 selectivity by sterically hindering D2 receptor binding pockets .
-
Molecular docking (e.g., using AutoDock Vina) predicts interactions with D3 receptor residues (e.g., Phe346 and Ser182) .
- Data Table : Selectivity Profiles of Analogous Compounds
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) | Reference |
|---|---|---|---|---|
| 2,4-Dichlorophenyl analog | 2.1 | 420 | 200 | |
| Trifluoromethoxy analog | 1.8 | 380 | 211 |
Q. How should researchers resolve contradictions in binding affinity data across studies?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 expressing human D3 receptors) and buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) to minimize variability .
- Control compounds : Include reference ligands (e.g., SB-277011-A) to validate assay conditions .
- Meta-analysis : Compare data across studies using tools like Prism to identify outliers due to assay sensitivity .
Q. What computational strategies support the design of brain-penetrant analogs?
- Methodology :
- LogP optimization : Maintain cLogP values between 3–5 to balance blood-brain barrier permeability and solubility .
- Molecular dynamics simulations predict stability of the amide linker in lipid bilayers .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
